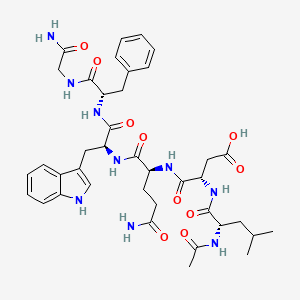

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2

Description

Overview of Neurokinin Systems and Tachykinin Receptors in Biological Systems

The neurokinin system is comprised of a family of neuropeptides called tachykinins and their corresponding receptors. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are widely distributed throughout the central and peripheral nervous systems. guidetopharmacology.orgguidetopharmacology.org They are involved in a myriad of physiological processes, such as smooth muscle contraction, vasodilation, inflammation, and pain transmission. guidetopharmacology.orgwikipedia.org

There are three main types of tachykinin receptors, designated as NK1, NK2, and NK3, all of which are G protein-coupled receptors. guidetopharmacology.org Each receptor subtype exhibits a preferential affinity for a specific tachykinin: NK1 for Substance P, NK2 for Neurokinin A, and NK3 for Neurokinin B. guidetopharmacology.org Upon binding of a tachykinin, the receptor activates intracellular signaling cascades, often leading to an increase in intracellular calcium levels. guidetopharmacology.org The distribution of these receptors varies, with NK1 and NK3 being widespread in the central nervous system, while NK2 is predominantly found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. guidetopharmacology.org

Academic Context of Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 as a Research Probe

This compound, also referred to as R396, is a synthetic hexapeptide that has been characterized as a selective antagonist for the neurokinin-2 (NK2) receptor. nih.govbiosyn.comchemicalbook.comechemi.com Its utility as a research probe stems from its ability to selectively block the actions of NKA at the NK2 receptor, allowing investigators to elucidate the specific physiological roles of this receptor subtype. nih.gov A significant body of research has utilized this compound to explore the function of NK2 receptors in various tissues and biological systems.

Detailed Research Findings on this compound

Extensive research has been conducted to characterize the pharmacological properties of this compound. These studies have provided valuable insights into its selectivity and mechanism of action.

Receptor Binding and Antagonist Activity

This compound has been shown to be a selective antagonist of the NK2 receptor. nih.govbiosyn.com It exhibits a competitive type of antagonism, meaning it binds to the same site as the endogenous ligand, NKA, thereby preventing its action. nih.govbiosyn.com Studies have demonstrated its antagonistic effects in various isolated organ preparations, including the rabbit pulmonary artery and the hamster urinary bladder. nih.govbiosyn.com

A structure-activity relationship study of R396 revealed the critical role of specific amino acid residues for its activity. nih.gov The aspartic acid at position 2 (Asp2) is crucial for its high affinity at the putative NK2B receptor subtype. nih.gov The tryptophan at position 4 (Trp4) and the C-terminal glycinamide (B1583983) are also important for its antagonistic properties. nih.gov

The selectivity of R396 for the NK2 receptor is a key feature. It has been found to be inactive at receptors for other neurotransmitters such as acetylcholine (B1216132), noradrenaline, and angiotensin in the rabbit pulmonary artery. nih.govbiosyn.com

| Preparation | Receptor Type | Agonist | Antagonist | pA2/pKB | Reference |

| Rabbit Pulmonary Artery | NK2 | Neurokinin A | This compound | Competitive Antagonism | nih.govbiosyn.com |

| Hamster Urinary Bladder | NK2 | Neurokinin A | This compound | Competitive Antagonism | nih.govbiosyn.com |

| Guinea-pig Trachea | NK2 | GR64349 | This compound | 5.73 (pKB) | nih.gov |

| Rat Colon Muscularis Mucosae | NK2 | GR64349 | This compound | 6.90 (pKB) | nih.gov |

pA2/pKB: These values are measures of antagonist potency. A higher value indicates greater potency.

Structure-Activity Relationship

The structural features of this compound are critical for its biological activity. A study that systematically substituted amino acids within the peptide chain provided the following insights:

Aspartic Acid at Position 2 (Asp2): This residue is vital for the high affinity of the compound for the NK2B receptor subtype. nih.gov Replacing it with other amino acids resulted in analogues with lower affinity. nih.gov

Tryptophan at Position 4 (Trp4): Substitution of this aromatic residue led to compounds that were either weak antagonists or inactive. nih.gov

C-terminal Glycinamide: The amide group at the C-terminus is crucial for the peptide's affinity. nih.gov The corresponding free acid analogue was found to be biologically inactive. nih.gov

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N9O10/c1-21(2)15-28(44-22(3)49)37(56)48-31(18-34(52)53)39(58)45-27(13-14-32(40)50)36(55)47-30(17-24-19-42-26-12-8-7-11-25(24)26)38(57)46-29(35(54)43-20-33(41)51)16-23-9-5-4-6-10-23/h4-12,19,21,27-31,42H,13-18,20H2,1-3H3,(H2,40,50)(H2,41,51)(H,43,54)(H,44,49)(H,45,58)(H,46,57)(H,47,55)(H,48,56)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQMNICJVWMKEV-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926503 | |

| Record name | 5-Benzyl-1,4,7,10,13-pentahydroxy-14-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-11-(3-hydroxy-3-iminopropyl)-1-imino-8-[(1H-indol-3-yl)methyl]-3,6,9,12-tetraazahexadeca-3,6,9,12-tetraen-16-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129809-09-2 | |

| Record name | R 396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129809092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-1,4,7,10,13-pentahydroxy-14-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-11-(3-hydroxy-3-iminopropyl)-1-imino-8-[(1H-indol-3-yl)methyl]-3,6,9,12-tetraazahexadeca-3,6,9,12-tetraen-16-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ac Leu Asp Gln Trp Phe Gly Nh2 and Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. thieme-connect.depeptide.com This methodology simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. thieme-connect.de For a peptide like Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2, with a C-terminal amide, specific SPPS strategies are employed.

Fmoc/tBu Strategy in Linear Peptide Synthesis

The most widely used method for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. nih.govlifetein.comacs.org This approach offers the advantage of using milder basic conditions for the removal of the temporary Nα-Fmoc protecting group, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF). nih.govlifetein.com The side-chain protecting groups (such as tBu for Aspartic acid) and the linker to the resin are acid-labile and are cleaved in the final step with a strong acid like trifluoroacetic acid (TFA). nih.goviris-biotech.de

The synthesis of this compound via the Fmoc/tBu strategy would proceed as follows:

The C-terminal glycine (B1666218) is attached to a suitable resin, often a Rink amide resin, which is designed to yield a C-terminal amide upon cleavage. iris-biotech.deresearchgate.net

The Fmoc group of the resin-bound glycine is removed.

The next amino acid, Fmoc-Phe-OH, is activated and coupled to the free amine of the glycine.

This cycle of deprotection and coupling is repeated for each subsequent amino acid (Trp, Gln, Asp, Leu).

After the final leucine (B10760876) residue is added, the N-terminal is acetylated.

Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a TFA "cocktail" that often includes scavengers to prevent side reactions. nih.gov

Table 1: Key Features of the Fmoc/tBu Strategy

| Feature | Description |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Base (e.g., 20% piperidine in DMF) |

| Side-Chain Protection | Acid-labile groups (e.g., tBu, Trt, Boc) |

| Cleavage from Resin | Strong acid (e.g., Trifluoroacetic acid - TFA) |

| Advantages | Milder deprotection conditions, orthogonality. nih.govmasterorganicchemistry.com |

| Common Resins for Amides | Rink amide, Sieber amide, PAL. biosynth.compeptide.com |

Boc/Bzl Strategy Considerations

An alternative to the Fmoc/tBu strategy is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. seplite.com In this classic method, the temporary Nα-protecting group is the acid-labile Boc group, which is removed by treatment with TFA. seplite.com The side-chain protecting groups are typically benzyl-based and are removed, along with cleavage from the resin, using a very strong acid like anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.comseplite.com

While effective, the harsh final cleavage step with HF requires specialized equipment and can lead to side reactions, making the Fmoc/tBu strategy often preferable. iris-biotech.demasterorganicchemistry.com However, for certain sequences or when specific side-chain modifications are needed, the Boc/Bzl strategy remains a valuable tool. iris-biotech.de

Table 2: Comparison of Fmoc/tBu and Boc/Bzl Strategies

| Aspect | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Deprotection | Base-labile (Piperidine) nih.gov | Acid-labile (TFA) seplite.com |

| Side-Chain Protection | Acid-labile (TFA) nih.gov | HF-labile (Benzyl ethers/esters) seplite.com |

| Final Cleavage | TFA nih.gov | Anhydrous HF masterorganicchemistry.com |

| Orthogonality | High peptide.com | Lower (both steps use acid) iris-biotech.de |

| Handling Safety | Generally safer reagents masterorganicchemistry.com | Requires handling of hazardous HF masterorganicchemistry.com |

Resin and Linker Chemistry for C-Terminal Amidation

The synthesis of a peptide with a C-terminal amide, such as this compound, requires the use of specific resins and linkers. peptide.comnih.gov These are designed to release the peptide as a carboxamide upon acid cleavage.

Commonly used resins for this purpose in Fmoc-based synthesis include:

Rink Amide Resin: This is a widely used resin that yields peptide amides upon cleavage with TFA. iris-biotech.deresearchgate.net

Sieber Amide Resin: This resin is also cleaved by TFA to give a C-terminal amide and is particularly useful for synthesizing protected peptide amides under milder acidic conditions. iris-biotech.debiosynth.com

PAL (Peptide Amide Linker) Resin: The PAL linker is stable to the basic conditions of Fmoc removal and releases the peptide amide upon TFA treatment. biosynth.com

For the Boc/Bzl strategy, the MBHA (methylbenzhydrylamine) resin is the standard choice for producing C-terminal peptide amides. iris-biotech.depeptide.comnih.gov

Solution-Phase Peptide Synthesis

While less common for routine peptide synthesis, solution-phase peptide synthesis (LPPS) is a classical method that is still employed, particularly for large-scale production or when purification of intermediates is necessary. thermofisher.comnih.gov In this approach, the peptide is synthesized in a stepwise manner in solution, with purification of the intermediate peptide after each coupling step. thermofisher.com For a hexapeptide like this compound, this would be a labor-intensive process. thermofisher.com However, it allows for the synthesis of peptide fragments that can then be joined together in a convergent approach. thermofisher.com

Convergent Synthesis Strategies for Peptide Fragments

For the synthesis of very long peptides or complex analogs, a convergent strategy can be more efficient than a linear, stepwise approach. lsu.eduslideshare.net This method involves the independent synthesis of protected peptide fragments, which are then coupled together in solution or on a solid support. lsu.edunih.gov

Purification and Analytical Characterization Techniques for Synthetic Peptides

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired peptide as well as various impurities from incomplete reactions or side reactions. waters.comlcms.cz Therefore, a robust purification and characterization process is essential.

Purification: The most common technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . waters.comlcms.czmdpi.com This method separates the target peptide from impurities based on hydrophobicity. A gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like TFA, is used to elute the peptides from a C18 or similar non-polar stationary phase. lcms.cznih.gov

Solid-Phase Extraction (SPE) can also be used as a purification method, sometimes in combination with HPLC, offering a rapid and economical way to enrich the target peptide. mdpi.comnih.gov

Analytical Characterization: Once purified, the identity and purity of the peptide are confirmed using a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. waters.commdpi.com

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the synthesized peptide, ensuring that the correct sequence has been assembled. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, NMR can provide detailed structural information about the peptide.

Amino Acid Analysis: This technique confirms the amino acid composition of the synthetic peptide.

Receptor Recognition and Selectivity Mechanisms of Ac Leu Asp Gln Trp Phe Gly Nh2

Affinity and Binding Characteristics at Neurokinin Receptors

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 demonstrates a distinct affinity and binding profile at neurokinin-2 (NK-2) receptors, where it functions as a potent antagonist. Its interaction is characterized by high specificity for certain subtypes of the NK-2 receptor and a competitive mode of action.

Pharmacological evidence strongly suggests the existence of heterogeneity within NK-2 receptors, and this compound has been instrumental in characterizing these differences. Studies comparing its activity in various tissue preparations have revealed a significant variance in potency, indicative of selectivity for specific NK-2 receptor subtypes.

Research conducted on isolated tissues, specifically the hamster trachea (HT) and the rabbit pulmonary artery (RPA), has shown that this compound is approximately 100 times more potent in the hamster trachea than in the rabbit pulmonary artery. This marked difference in potency provides pharmacological evidence that the peptide can discriminate between the NK-2 receptor populations present in these respective tissues. While natural tachykinins and selective agonists may not distinguish between these receptor subtypes, antagonists like this compound recognize them with very different affinities.

The affinity of the peptide, expressed as a pA2 value, quantifies its antagonist potency. The higher the pA2 value, the greater the antagonist's affinity for its receptor. The significant divergence in these values across different tissues underscores the peptide's specificity for certain NK-2 receptor subtypes.

| Tissue Preparation | pA2 Value |

|---|---|

| Hamster Trachea (HT) | 7.83 |

| Rabbit Pulmonary Artery (RPA) | 5.88 |

The mechanism by which this compound inhibits NK-2 receptors is through competitive antagonism. This modality has been established in functional assays using neurokinin A (NKA), a natural agonist for NK-2 receptors.

In the presence of this compound, the concentration-response curve for NKA exhibits a concentration-dependent parallel shift to the right. This shift occurs without any significant depression of the maximum achievable response, a hallmark of competitive antagonism. Further analysis using Schild plots yielded slopes that were not significantly different from unity, which confirms that the antagonism is competitive in nature. This indicates that the peptide binds reversibly to the same site as the endogenous agonist, thereby blocking its action without initiating a biological response itself.

Evaluation of Receptor Selectivity Profile

A crucial aspect of a receptor ligand's pharmacological profile is its selectivity. This compound has been evaluated for its activity at various other receptor types to establish its specificity for the neurokinin system.

To confirm its selectivity for NK-2 receptors, this compound was tested for its ability to interfere with other receptor systems. Studies have demonstrated that the peptide is highly selective. It was found to have no inhibitory effect on contractions produced by noradrenaline in the rabbit pulmonary artery, indicating a lack of activity at adrenergic receptors. Similarly, it did not inhibit contractions induced by carbachol, an agonist for acetylcholine (B1216132) receptors, in the hamster trachea. While specific data on its interaction with angiotensin and bradykinin (B550075) receptors is not detailed in the reviewed literature, the available evidence points towards a focused activity profile with minimal off-target effects at other major G protein-coupled receptors.

For example, other linear peptide antagonists such as [Tyr5, D-Trp6,8,9, Arg10]-NKA(4-10) and [Tyr5, D-Trp6,8,9, Arg10]-NKA(3-10) also act as competitive antagonists at NK-2 receptors but show a contrasting selectivity profile, being about 100 times more potent in the rabbit pulmonary artery than in the hamster trachea. This highlights the structural subtleties that dictate receptor subtype selectivity among peptidic ligands. Cyclic peptide antagonists, such as MEN 11420, have also been developed and show high affinity for NK-2 receptors, with pKB values reported in the range of 8.1 to 10.2 in various tissues nih.gov.

| Compound | Receptor/Tissue | Affinity Metric (Value) |

|---|---|---|

| This compound | NK-2 (Hamster Trachea) | pA2 (7.83) |

| This compound | NK-2 (Rabbit Pulmonary Artery) | pA2 (5.88) |

| [Tyr5, D-Trp6,8,9, Arg10]-NKA(4-10) | NK-2 (Rabbit Pulmonary Artery) | pA2 (8.01) |

| [Tyr5, D-Trp6,8,9, Arg10]-NKA(4-10) | NK-2 (Hamster Trachea) | pA2 (6.01) |

| MEN 11420 | NK-2 (Various Tissues) | pKB (8.1 - 10.2) nih.gov |

Molecular Recognition Principles at Peptidergic Binding Sites

The interaction between a peptide ligand and its receptor is governed by specific molecular recognition principles, including shape complementarity, hydrogen bonding, and hydrophobic interactions. For the neurokinin system, the C-terminal sequence of the natural ligands (Phe-X-Gly-Leu-Met-NH2) is known to be critical for binding and activation nih.gov.

As a peptide antagonist, the structure of this compound is designed to occupy the receptor's binding pocket without triggering the conformational changes necessary for activation. Site-directed mutagenesis studies on the human NK-2 receptor have identified several amino acid residues crucial for the binding of peptide antagonists. For the cyclic peptide antagonist MEN 11420, key interactions were found with residues such as Thr171, Tyr206, Tyr266, and Phe270 nih.gov. These residues are located within the transmembrane helices of the receptor, forming a binding pocket that accommodates the ligand nih.gov.

Structure Activity Relationship Sar Studies of Ac Leu Asp Gln Trp Phe Gly Nh2

Elucidation of Key Amino Acid Residues for Receptor Interaction

The specific arrangement and chemical properties of the amino acid residues within Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 are fundamental to its interaction with tachykinin receptors, particularly the neurokinin-2 (NK2) receptor. Research on analogous peptides has highlighted the critical contributions of several residues to binding affinity and antagonist activity.

Significance of Trp4 in Antagonistic Activity

The tryptophan (Trp) residue at the fourth position plays a pivotal role in the antagonistic properties of tachykinin receptor antagonists. Studies on the NK2-selective antagonist MEN 10207, which contains multiple D-Tryptophan residues, have demonstrated that the presence of these residues is crucial for both high affinity and selectivity nih.gov. The substitution of D-Trp with its L-isomer or other amino acids leads to a significant loss of activity nih.gov. The indole (B1671886) side chain of tryptophan is capable of engaging in various non-covalent interactions, including hydrophobic and aromatic stacking interactions, which are likely essential for stabilizing the antagonist-receptor complex and preventing the conformational changes required for receptor activation.

Importance of C-Terminal Glycinamide (B1583983) for Affinity

The C-terminal glycinamide is a common feature in many biologically active peptides and is important for the affinity of this compound. C-terminal amidation neutralizes the negative charge of the terminal carboxyl group, which can be critical for receptor interaction and can also increase the peptide's stability against enzymatic degradation jpt.com. In the context of bifunctional peptides that act as opioid receptor agonists and neurokinin-1 (NK1) receptor antagonists, the C-terminus has been identified as a critical pharmacophore for substance P antagonist activities nih.gov. Modifications at the C-terminus can significantly impact the biological activity profile of these peptides nih.govnih.gov.

Systematic Amino Acid Substitutions and Their Pharmacological Impact

To further probe the role of each amino acid residue in this compound, systematic substitution studies, such as alanine (B10760859) and glycine (B1666218) scans, as well as the incorporation of D-amino acids, have been employed. These approaches provide valuable insights into the structural requirements for receptor binding and antagonistic activity.

Alanine and Glycine Scans for Residue Importance

Alanine scanning is a widely used technique to identify key residues in a peptide's function by systematically replacing each amino acid with alanine genscript.comcreative-peptides.comuci.edu. This substitution removes the side chain beyond the β-carbon, allowing for the assessment of the side chain's contribution to the peptide's activity.

| Original Residue in NKA(4-10) | Effect of L-Alanine Substitution on Binding Affinity nih.gov |

| Asp4 | 8- to 80-fold decrease |

| Ser5 | Not significantly affected |

| Phe6 | 5000-fold decrease |

| Val7 | 8- to 80-fold decrease |

| Gly8 | Not significantly affected |

| Leu9 | 8- to 80-fold decrease |

| Met10 | 8- to 80-fold decrease |

This table is based on data from a study on NKA(4-10) and provides insights into the potential impact of similar substitutions in this compound.

D-Amino Acid Incorporations and Conformational Effects

The incorporation of D-amino acids into peptide sequences is a common strategy to induce specific conformational constraints and to develop receptor antagonists. The replacement of L-amino acids with their D-enantiomers can drastically alter the peptide's three-dimensional structure, leading to a change in its biological activity from agonist to antagonist.

Studies on substance P analogs have shown that replacing certain L-amino acid residues with D-isomers, particularly D-Trp, can result in potent antagonist activity nih.gov. Similarly, in the context of NKA(4-10), the substitution of L-amino acids with their respective D-enantiomers significantly reduced both binding affinity and functional potency, especially at positions 6 (Phe) and 7 (Val) nih.gov. The simultaneous presence of multiple D-Trp residues in the antagonist MEN 10207 is considered essential for its high affinity and selectivity nih.gov. These findings suggest that the stereochemistry of the amino acid residues is a critical factor in determining the pharmacological profile of tachykinin receptor ligands.

| Substitution in NKA(4-10) Analogs | Effect on Binding Affinity and Functional Potency nih.gov |

| D-Phe6 | Drastically reduced |

| D-Val7 | Drastically reduced |

| D-Met10 | Drastically reduced |

This table is based on data from a study on NKA(4-10) and illustrates the general impact of D-amino acid substitutions.

Despite a comprehensive search for scientific literature on the chemical compound this compound, detailed research findings specifically addressing the requested topics of non-natural amino acid incorporation, N-terminal and C-terminal modifications, and in-depth conformational analysis correlated with receptor binding are not available in the public domain.

The compound is identified as an antagonist of the Vasoactive Intestinal Peptide (VIP) receptor, indicating it inhibits the activity of VIP. biosynth.com However, specific structure-activity relationship (SAR) studies detailing the effects of incorporating non-natural amino acids, modifications to its acetylated N-terminus or amidated C-terminus, and comprehensive conformational analyses are not described in the available literature.

General principles of peptide chemistry and SAR studies on other peptides provide a framework for how such investigations might be conducted, but direct experimental data for this compound is absent. For instance, the incorporation of non-natural amino acids is a common strategy to enhance the stability and bioavailability of peptides. mdpi.com Similarly, modifications at the N- and C-termini are known to influence the biological activity and metabolic stability of peptides. The acetylation of the N-terminus and amidation of the C-terminus, as seen in the subject compound, are standard modifications to neutralize terminal charges and increase resistance to exopeptidases.

Conformational analysis is crucial for understanding how a peptide binds to its receptor. Such studies often involve techniques like nuclear magnetic resonance (NMR) and computational modeling to determine the three-dimensional structure of the peptide in solution or when bound to its target. For other peptides, these analyses have been instrumental in designing more potent and selective analogs.

Without specific research data on this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. The existing information is limited to its function as a VIP antagonist.

Rational Design and Optimization of Ac Leu Asp Gln Trp Phe Gly Nh2 Analogs

Strategies for Enhancing Receptor Potency and Selectivity

The potency and selectivity of a peptide are largely determined by its amino acid sequence and three-dimensional conformation, which govern its interaction with the target receptor. For Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2, which targets VIP receptors (VPAC1 and VPAC2), several strategies can be employed to enhance its binding affinity and selectivity.

One common approach is amino acid substitution . This involves replacing one or more amino acids in the parent sequence with other natural or unnatural amino acids to probe and improve interactions with the receptor. For instance, the aromatic residues Tryptophan (Trp) and Phenylalanine (Phe) are often crucial for receptor binding. nih.gov Modifying these residues can significantly impact potency. Alanine (B10760859) scanning, a technique where each amino acid is systematically replaced by alanine, can be used to identify key residues for receptor interaction. For example, replacing a critical residue with alanine would be expected to cause a significant drop in binding affinity.

Another strategy is the incorporation of unnatural amino acids . This can introduce novel chemical functionalities, steric bulk, or conformational constraints that can enhance binding. For example, replacing Phenylalanine with a halogenated derivative, such as 4-chloro-Phenylalanine (pCl-Phe), can introduce new electronic interactions and potentially increase potency. Similarly, substituting L-amino acids with their D-isomers at specific positions can improve stability against enzymatic degradation and sometimes leads to altered receptor selectivity.

The N- and C-termini of the peptide are also important targets for modification. The N-terminal acetylation and C-terminal amidation present in this compound already provide some protection against exopeptidases. Further modifications, such as the addition of small molecules or polymers (e.g., polyethylene (B3416737) glycol, PEG), can be explored to improve pharmacokinetic properties, although this may sometimes be accompanied by a decrease in potency.

The following table illustrates hypothetical outcomes of amino acid substitutions on receptor binding affinity, based on common structure-activity relationship (SAR) observations in peptide drug design.

| Analog of this compound | Modification | Predicted Effect on VIP Receptor Affinity (Ki) | Rationale |

| 1 | Ala substitution at Trp position | Significant Increase | Removal of a key pharmacophore, leading to reduced binding. |

| 2 | D-Phe substitution for L-Phe | Variable | May increase or decrease affinity depending on the required conformation for receptor binding. Can improve stability. |

| 3 | pCl-Phe substitution for Phe | Potential Decrease | Introduction of a halogen atom can alter electronic interactions with the receptor, potentially enhancing binding. |

| 4 | Nle substitution for Leu | Minimal Change | Norleucine (Nle) is an isosteric replacement for Leucine (B10760876) and Methionine, often used to improve metabolic stability without significantly altering binding affinity. |

Introduction of Structural Constraints for Modulated Activity

Linear peptides like this compound are often highly flexible, which can be entropically unfavorable for receptor binding. Introducing structural constraints can pre-organize the peptide into its bioactive conformation, leading to increased potency and selectivity.

Cyclic Peptide Design and Conformational Control

Cyclization is a widely used strategy to reduce the conformational flexibility of a peptide. This can be achieved by forming a covalent bond between the side chains of two amino acids, or between the N- and C-termini. For this compound, a lactam bridge could be formed between the side chains of Aspartic acid (Asp) and a suitably placed Lysine residue substituted into the sequence. The size and position of the cyclic constraint are critical and can be optimized to favor the desired receptor-bound conformation.

Backbone Modifications for Conformational Stability

Modifications to the peptide backbone can also be used to stabilize specific secondary structures, such as β-turns. The sequence Trp-Phe-Gly in the parent peptide is suggestive of a potential turn region. The incorporation of N-methylated amino acids, where a methyl group is added to the amide nitrogen of the peptide bond, can restrict bond rotation and favor certain conformations. Aib (α-aminoisobutyric acid) is another non-proteinogenic amino acid that can be used to induce helical or turn conformations. mdpi.com

The table below provides examples of how structural constraints could be introduced into the this compound sequence and the potential impact on its activity.

| Constrained Analog | Type of Constraint | Potential Effect on Activity | Rationale |

| Cyclo(Asp-Gln-Trp-Phe-Gly-Lys) | Lactam Bridge | Increased Potency and Selectivity | Pre-organization of the peptide into a bioactive conformation, reducing the entropic penalty of binding. |

| Ac-Leu-Asp-Gln-N-Me-Trp-Phe-Gly-NH2 | N-methylation | Modulated Receptor Activity | Restriction of backbone rotation, which can either favor or disfavor the bioactive conformation. |

| Ac-Leu-Asp-Gln-Trp-Aib-Gly-NH2 | Aib Substitution | Altered Conformation and Potency | Aib strongly promotes turn or helical structures, which may or may not be compatible with receptor binding. |

Development of Peptidomimetics Derived from this compound

While peptides can be potent and selective, they often suffer from poor oral bioavailability and rapid degradation in vivo. Peptidomimetics are compounds that are designed to mimic the essential structural features of a peptide but have a modified, non-peptidic backbone. This approach aims to retain the desired biological activity while improving drug-like properties.

Design Principles for Mimicking Bioactive Conformations

The design of a peptidomimetic begins with identifying the key pharmacophoric elements of the parent peptide—the specific amino acid side chains and their spatial arrangement that are essential for receptor binding. For this compound, this would likely involve the side chains of Leu, Asp, Gln, Trp, and Phe. Computational modeling and SAR data are used to determine the bioactive conformation of the peptide. This information is then used to design a non-peptidic scaffold that can hold the key pharmacophores in the correct orientation.

Reduced Peptidic Character while Retaining Biological Target Interaction

The development of peptidomimetics is a complex process that often involves extensive medicinal chemistry efforts. However, it holds the promise of converting a potent but pharmacokinetically challenged peptide like this compound into a viable drug candidate.

Computational Modeling and Simulation of Ac Leu Asp Gln Trp Phe Gly Nh2 Interactions

Molecular Docking Studies for Receptor Binding Site Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. In the context of Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2, docking studies would be employed to elucidate its binding mode within the NK-2 receptor. The process involves computationally placing the flexible peptide into the binding pocket of a rigid or flexible receptor structure. A scoring function is then used to estimate the binding affinity for different poses, with lower scores typically indicating more favorable interactions.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the general methodology would involve using a homology model of the human NK-2 receptor, as its crystal structure is not yet available. The peptide's three-dimensional conformation would be generated and optimized before being docked into the putative binding site of the receptor. The results would predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the amino acid residues of the peptide and the receptor. This information is crucial for understanding the basis of its antagonist activity and for designing modifications to improve potency and selectivity.

Table 1: Predicted Intermolecular Interactions from a Hypothetical Molecular Docking Study of this compound with the NK-2 Receptor

| Peptide Residue | Type of Interaction | Potential Interacting Receptor Residue |

| Ac-Leu | Hydrophobic Interaction | Non-polar pocket in the receptor |

| Asp | Electrostatic/Hydrogen Bond | Positively charged or polar residue |

| Gln | Hydrogen Bond | Polar residue |

| Trp | Aromatic/Hydrophobic Interaction | Aromatic or hydrophobic residue |

| Phe | Aromatic/Hydrophobic Interaction | Aromatic or hydrophobic residue |

| Gly | Van der Waals Interaction | General binding pocket contacts |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the complex, allowing for the observation of conformational changes and the characterization of the binding stability. For the this compound—NK-2 receptor complex, an MD simulation would be initiated with the best-docked pose.

The simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds. Key parameters analyzed during the simulation include the root-mean-square deviation (RMSD) of the peptide and receptor backbone to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions identified in docking. A stable complex would be characterized by a low and converged RMSD and the maintenance of key hydrogen bonds and hydrophobic contacts throughout the simulation. These simulations are vital for validating the docking results and providing a more realistic model of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a peptide like this compound, QSAR studies would be valuable for designing new analogs with improved antagonist activity at the NK-2 receptor.

A QSAR study would involve a dataset of peptides with structural similarities to this compound and their corresponding experimentally determined NK-2 receptor binding affinities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized peptide analogs, thereby prioritizing the most promising candidates for synthesis and testing. Structure-activity relationship studies have been conducted on R396, laying the groundwork for the development of such predictive QSAR models.

Pharmacophore Modeling and Identification of Essential Functional Groups

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For this compound and other NK-2 receptor antagonists, a pharmacophore model can be generated based on the structures of known active compounds.

A pharmacophore model for NK-2 antagonists has been developed and was evaluated using a set of known antagonists, including R396 researchgate.net. Such a model typically consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all with specific spatial relationships to one another. By aligning the conformation of this compound to this pharmacophore model, the key functional groups within the peptide that are crucial for its interaction with the NK-2 receptor can be identified. This information is invaluable for designing novel, non-peptidic antagonists that mimic the essential features of the peptide while possessing improved pharmacokinetic properties.

Table 2: Key Pharmacophoric Features of NK-2 Receptor Antagonists

| Pharmacophoric Feature | Corresponding Functional Group in this compound |

| Hydrogen Bond Donor | Amide groups in the backbone and side chains (e.g., Gln, Trp) |

| Hydrogen Bond Acceptor | Carbonyl groups in the backbone and side chains (e.g., Asp, Gln) |

| Hydrophobic/Aromatic Group | Side chains of Leu, Trp, and Phe |

| Negative Ionizable Feature | Carboxylate group of the Asp side chain |

Investigative Applications and Tools in Chemical Biology Research

Utilization as a Selective Pharmacological Probe for NK-2 Receptor Characterization

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 (R396) is recognized as a selective antagonist for the neurokinin-2 (NK-2) receptor. nactem.ac.uknih.gov This selectivity allows for its use as a pharmacological probe to identify and characterize NK-2 receptors in various tissues and to distinguish their activity from other tachykinin receptors, such as NK-1 and NK-3. nactem.ac.uk

The compound has been instrumental in pharmacological studies on preparations containing NK-2 receptors. nactem.ac.uk For instance, it has been shown to competitively antagonize the effects of NK-2 receptor agonists. nih.govnih.gov This competitive antagonism is characterized by a concentration-dependent shift in the dose-response curve of an agonist without a reduction in the maximum response. nih.gov

Research has demonstrated that this compound can be used to differentiate between subtypes of the NK-2 receptor. nih.gov Studies on the rabbit pulmonary artery and hamster trachea have revealed that this peptide antagonist exhibits different potencies in these tissues, suggesting the presence of distinct NK-2 receptor subtypes. nih.gov In the guinea-pig trachea, R396 has been used to block the contractile responses induced by NK-2 selective agonists, further confirming the presence and function of NK-2 receptors in this tissue. nih.gov

The antagonist activity of this compound at the NK-2 receptor has been quantified in various bioassays. The pKB value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, is a common measure of competitive antagonist potency.

Table 1: Antagonist Activity of this compound (R396) at the NK-2 Receptor

| Preparation | Agonist | pKB Value | Antagonism Type |

|---|---|---|---|

| Guinea-pig trachea | GR64349 (NK-2 agonist) | 5.73 | Competitive |

Data sourced from publicly available research. nih.gov

Contributions to Understanding Neurokinin Signaling Pathways in Research Models

The application of this compound as a selective NK-2 receptor antagonist has significantly contributed to the understanding of neurokinin signaling pathways. By blocking the action of endogenous ligands like neurokinin A (NKA) at the NK-2 receptor, researchers can elucidate the specific physiological roles of this receptor-ligand interaction. nactem.ac.uknih.gov

One of the key contributions of this peptide has been in providing pharmacological evidence for the heterogeneity of NK-2 receptors. nih.gov The differential antagonist affinity of this compound in different tissues, such as the hamster trachea and the rabbit pulmonary artery, has been pivotal in demonstrating that not all NK-2 receptors are identical. nih.gov This has led to the concept of NK-2 receptor subtypes, which may have different physiological functions and pharmacological properties. nih.gov

Furthermore, this compound has been used to confirm that the contractile responses to tachykinins in certain tissues are mediated specifically through NK-2 receptors. nih.gov In studies on the rabbit pulmonary artery and hamster trachea, the use of a cocktail of peptidase inhibitors ensured that the observed effects were due to the direct action of neurokinin A on its receptors, and this compound was able to competitively block these NK-2 mediated responses. nih.gov

The selectivity of this compound is also noteworthy. It has been shown to be inactive on receptors for other neurotransmitters and hormones such as acetylcholine (B1216132), noradrenaline, angiotensin, and des-Arg9-bradykinin in the rabbit pulmonary artery, highlighting its specificity for the NK-2 receptor. nactem.ac.uk This specificity is crucial for its utility as a research tool, as it allows scientists to isolate and study the effects of NK-2 receptor blockade without confounding activities at other receptors.

Methodological Advancements in Peptide Chemistry and Bioactivity Screening

The development and study of this compound and other peptide-based receptor ligands are intertwined with methodological advancements in peptide chemistry and bioactivity screening. The synthesis of such peptides relies on established techniques like solid-phase peptide synthesis, which has been refined over the years to allow for the efficient and high-purity production of complex peptide sequences. indianabiosciences.orgtaylorfrancis.com

The exploration of structure-activity relationships (SAR) of neurokinin analogs is a key aspect of this field. By systematically modifying the amino acid sequence of a parent peptide, researchers can identify the residues that are critical for receptor binding and activation or antagonism. For example, studies on neurokinin A analogs have involved substituting each natural amino acid residue with cysteine to probe the peptide-receptor interactions. nih.gov This approach, while not directly involving this compound, exemplifies the methodological strategies employed in the field to design selective ligands.

Furthermore, the creation of modified peptide analogs, such as fluorescently labeled or dimeric versions, represents significant methodological progress. Fluorescent probes, developed from selective NK-2 receptor antagonists, are valuable tools for visualizing receptor expression and studying ligand-receptor interactions. nih.gov Similarly, the synthesis of dimeric analogs of neurokinin peptides has been explored to investigate how ligand dimerization affects receptor selectivity. nih.gov These advancements in peptide chemistry provide more sophisticated tools for bioactivity screening and for probing the intricacies of receptor pharmacology.

The continual development of new peptide synthesis and optimization techniques is crucial for advancing drug discovery and creating novel research probes. indianabiosciences.org The ability to chemically modify peptides to improve properties like stability, specificity, and duration of action is a central theme in modern medicinal chemistry. indianabiosciences.org

Future Directions in Ac Leu Asp Gln Trp Phe Gly Nh2 Research

Exploration of Novel Modifications for Enhanced Research Utility

One promising avenue is PEGylation , the attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. This modification has been shown to increase the half-life and improve the pharmacokinetic profile of other peptide antagonists, allowing for more sustained biological effects with less frequent administration mdpi.comnih.gov. Another approach is peptide stapling , which involves introducing a synthetic brace to lock the peptide into a specific conformation, potentially increasing its affinity for the target receptor and its resistance to enzymatic degradation mdpi.comnih.gov.

Furthermore, the introduction of non-natural amino acids or modifications to the peptide backbone could be investigated. For instance, substituting L-amino acids with their D-isomers at specific positions can enhance stability against proteolysis. The introduction of a D-Phe residue in other VIP analogs has been shown to alter affinity and selectivity nih.gov. Similarly, N-terminal acetylation, a modification already present in this peptide, is a known strategy to improve stability, and further modifications at the N- or C-terminus, such as myristoylation, could be explored to modulate receptor interaction and selectivity nih.gov.

The development of hybrid peptides also represents a compelling future direction. Creating chimeric molecules that combine the receptor-binding motif of Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 with portions of other molecules, such as neurotensin, could yield antagonists with novel properties, including altered membrane permeability or receptor subtype selectivity nih.govbiorxiv.org.

| Modification Strategy | Potential Advantage | Reference |

|---|---|---|

| PEGylation | Increased half-life, improved pharmacokinetics | mdpi.comnih.gov |

| Peptide Stapling | Increased receptor affinity, enhanced proteolytic resistance | mdpi.comnih.gov |

| D-Amino Acid Substitution | Increased stability against enzymatic degradation | nih.gov |

| Terminal Modifications (e.g., Myristoylation) | Modulated receptor interaction and selectivity | nih.gov |

| Hybrid Peptide Formation | Novel properties such as altered membrane permeability | nih.govbiorxiv.org |

Integration with Advanced Biophysical Techniques for Deeper Mechanistic Insight

A deeper understanding of the molecular interactions between this compound and the VIP receptor is crucial for rational drug design and the interpretation of research findings. The integration of advanced biophysical techniques will be instrumental in elucidating these mechanisms.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of ligand-receptor binding in real-time. Employing SPR would allow for the precise determination of the association and dissociation rate constants of the peptide to the VIP receptor, providing valuable data on its binding affinity and residence time reactionbiology.com.

In silico modeling and molecular docking studies can provide structural insights into the binding pose of this compound within the VIP receptor. These computational approaches can help identify key amino acid residues involved in the interaction and guide the design of new analogs with improved affinity and selectivity biorxiv.orgnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could potentially be used to determine the three-dimensional structure of the peptide-receptor complex. While challenging for membrane-bound receptors, such structural information would be invaluable for understanding the precise molecular determinants of antagonism.

These biophysical approaches, when used in combination, can provide a comprehensive picture of the structure-activity relationship (SAR) of this compound and its analogs, facilitating the development of more potent and selective research tools.

| Technique | Information Gained | Reference |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity, kinetics (on- and off-rates) | reactionbiology.com |

| In Silico Modeling/Molecular Docking | Predicted binding modes, identification of key interactions | biorxiv.orgnih.gov |

| NMR Spectroscopy / X-ray Crystallography | High-resolution 3D structure of the peptide-receptor complex | General knowledge |

Expansion of Academic Research Scope to Related Receptor Systems or Pathways

While the primary target of this compound is the VIP receptor, future research should explore its potential interactions with other receptor systems and its effects on various signaling pathways. The broad physiological roles of VIP suggest that its antagonists could have implications in diverse areas of biology and medicine.

There is growing interest in the role of VIP and its receptors in cancer biology . Overexpression of VIP receptors has been observed in several types of cancer, including breast, lung, and pancreatic cancer mdpi.comresearchgate.netpnas.org. Therefore, investigating the effects of this compound in various cancer cell lines and animal models could reveal novel anti-cancer applications.

The immunomodulatory functions of VIP also present a significant area for future investigation. VIP receptor antagonists have been shown to influence the activity of immune cells, such as macrophages nih.gov. Exploring the effects of this compound on different immune cell populations could uncover its potential as a tool for studying immune responses and inflammatory diseases patsnap.com.

Furthermore, the possibility of receptor heterogeneity for VIP in different tissues warrants investigation. Studies with other VIP antagonists have suggested that VIP receptors on spinal cord cells may differ from those on lymphoid cells exlibrisgroup.com. Characterizing the binding profile of this compound across a range of cell and tissue types could identify novel receptor subtypes or off-target effects, expanding its research applications.

Finally, exploring the cross-reactivity of this peptide with other G protein-coupled receptors (GPCRs) that share structural similarities with the VIP receptor could yield unexpected findings. The presence of specific motifs, such as the Trp-Phe sequence, might confer affinity for other receptors, a possibility that could be explored through broad pharmacological screening.

| Research Area | Rationale | Reference |

|---|---|---|

| Oncology | Overexpression of VIP receptors in various cancers. | mdpi.comresearchgate.netpnas.org |

| Immunology and Inflammation | Known immunomodulatory roles of VIP and its receptors. | nih.govpatsnap.com |

| Neurobiology | Potential for VIP receptor heterogeneity in the nervous system. | exlibrisgroup.com |

| Pharmacology | Screening for off-target effects and cross-reactivity with other GPCRs. | General knowledge |

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing the purity and stability of Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 in experimental settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for assessing peptide purity and degradation products . For stability studies, researchers should store the peptide at -20°C in dark, dry conditions to prevent hydrolysis or oxidation, with periodic LC-MS validation to monitor structural integrity . Reverse-phase HPLC (RP-HPLC) can further resolve peptide isoforms or contaminants, particularly critical for in vitro receptor-binding assays .

Q. How is this compound synthesized, and what quality control steps are essential?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis, cleavage from the resin and deprotection require trifluoroacetic acid (TFA) treatment, followed by lyophilization. Critical quality control includes:

- Mass spectrometry (MS) to confirm molecular weight.

- Amino acid analysis (AAA) to verify sequence accuracy.

- Circular dichroism (CD) for secondary structure validation in buffer solutions .

Q. What is the pharmacological target of this compound, and how is its receptor affinity validated?

- Methodological Answer : The peptide acts as a selective antagonist for neurokinin-2 (NK2) receptors, as demonstrated in guinea-pig trachea and rat colon assays . Receptor affinity is quantified via Schild analysis using cumulative concentration-response curves to agonists like GR64348. Researchers should perform parallel assays in tissues expressing NK1/NK3 receptors (e.g., rabbit aorta) to confirm selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different tissue models?

- Methodological Answer : Discrepancies in potency (e.g., higher IC50 in rabbit trachea vs. guinea-pig trachea ) may arise from tissue-specific receptor isoforms or assay conditions. To address this:

- Use radioligand binding assays with membrane preparations to isolate receptor subtypes.

- Validate antagonist effects with genetic knockouts or siRNA targeting NK2 receptors.

- Standardize pre-incubation times and buffer ionic compositions to minimize variability .

Q. What experimental design considerations are critical for optimizing this compound’s antagonist activity in functional assays?

- Methodological Answer :

- Agonist selection : Use NK2-selective agonists (e.g., GR64349) and compare responses with non-selective tachykinins (e.g., substance P) to exclude off-target effects.

- Antagonist pre-incubation : A minimum 30-minute pre-incubation ensures equilibrium binding, as shown in guinea-pig trachea studies .

- Negative controls : Include L-659,877 (a non-competitive NK2 antagonist) to differentiate competitive vs. allosteric inhibition mechanisms .

Q. How should researchers interpret Schild plot deviations when analyzing this compound’s antagonism?

- Methodological Answer : Non-linear Schild plots (e.g., slope ≠ 1) suggest non-competitive interactions or receptor reserve. To address this:

- Perform receptor alkylation experiments with phenoxybenzamine to estimate receptor density.

- Use computer-assisted modeling (e.g., two-site binding models) to fit concentration-response data.

- Validate with calcium imaging or cAMP assays to assess downstream signaling modulation .

Q. What strategies are recommended for extending in vitro findings of this compound to in vivo models?

- Methodological Answer :

- Dose optimization : Start with in vitro IC50 values and adjust for bioavailability (e.g., subcutaneous vs. intravenous administration).

- Tissue penetration : Use fluorescently labeled analogs (e.g., FITC conjugation) to track distribution in live animal models.

- Functional endpoints : Measure bronchoconstriction in guinea-pig asthma models or colonic motility in rodent IBS paradigms .

Data Contradiction and Validation

Q. How to address inconsistencies in this compound’s maximum inhibitory effects (e.g., reduced GR64349 response at 30 pM L-659,877 )?

- Methodological Answer : Non-surmountable antagonism (reduced maximal response) suggests insurmountable binding or receptor internalization. Verify via:

- Washout experiments : Assess reversibility after antagonist removal.

- Biolayer interferometry (BLI) : Measure real-time binding kinetics to differentiate reversible vs. irreversible interactions.

- Mutagenesis studies : Modify NK2 receptor residues (e.g., Glu172 in transmembrane domain 4) to probe binding pocket interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.